N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
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Overview
Description
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a benzamide moiety
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can lead to various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of p-tolylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole with benzoyl chloride to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or imidazo[2,1-b]thiazoles.
Scientific Research Applications
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Similar in structure but with different biological activities.
Imidazole derivatives: Share the imidazole ring but differ in their chemical properties and applications.
Thiazole derivatives: Contain the thiazole ring and exhibit diverse biological activities.
Uniqueness
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is unique due to its combined imidazo[2,1-b]thiazole and benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-7-9-15(10-8-14)18-17(23-11-12-25-20(23)22-18)13-21-19(24)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDXDKPTNGRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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